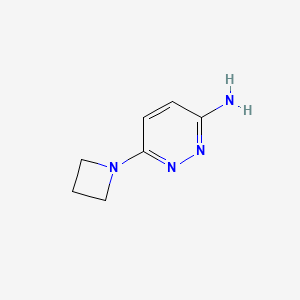

6-(Azetidin-1-yl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(azetidin-1-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDECPJYHEZJERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Azetidin 1 Yl Pyridazin 3 Amine

Established Synthetic Routes to the 6-(Azetidin-1-yl)pyridazin-3-amine Core

The traditional synthesis of the this compound scaffold is typically achieved through a sequential approach that involves the initial formation of a functionalized pyridazine (B1198779) ring followed by the incorporation of the azetidine (B1206935) group.

Key Precursors and Reaction Conditions for Pyridazine Annulation

The construction of the pyridazine ring is a fundamental step, and several methods are available. nih.gov One of the most common strategies involves the cyclization of 1,4-dicarbonyl precursors with hydrazine (B178648) or its derivatives. nih.gov This condensation reaction is a versatile method for forming the six-membered diazine ring.

Another widely utilized approach starts with commercially available, highly functionalized pyridazines that can be converted into the desired 3-amino-6-substituted pyridazine. A key precursor in many synthetic pathways is 3,6-dichloropyridazine (B152260). This starting material allows for sequential, regioselective substitution of the chlorine atoms. For instance, one chlorine atom can be displaced by an amine, and the other can be substituted later by the azetidine nucleophile.

| Precursor | Reaction Type | Description |

| 1,4-Dicarbonyl Compounds | Condensation/Cyclization | Reaction with hydrazine hydrate (B1144303) forms the pyridazine ring. nih.gov |

| 3,6-Dichloropyridazine | Nucleophilic Substitution | A versatile starting material for sequential substitution reactions. mdpi.com |

| 3-Oxo-2-arylhydrazonopropanals | Condensation | Reacts with active methylene (B1212753) compounds to form pyridazin-3-one derivatives which can be further modified. semanticscholar.org |

| Glycosyl Furans | [4+2] Cycloaddition | A specialized method involving singlet oxygen cycloaddition followed by hydrazine cyclization to create pyridazine C-nucleosides. nih.gov |

Strategies for Azetidine Ring Incorporation

The incorporation of the azetidine ring onto the pyridazine core is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this step, a pyridazine precursor bearing a suitable leaving group, typically a halogen like chlorine, at the 6-position is reacted with azetidine.

The reaction of a precursor such as 6-chloropyridazin-3-amine with azetidine, often in the presence of a base and a suitable solvent, leads to the displacement of the chloride and the formation of the C-N bond, yielding the final this compound product. The choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., acetonitrile, DMF) is crucial for optimizing the reaction yield and minimizing side products. This approach is analogous to the synthesis of related structures where piperazine (B1678402) or morpholine (B109124) derivatives are coupled to chloropyridazines. mdpi.com

Alternative strategies include the use of organoboronate compounds in intramolecular aminations to form azetidines, although this is more common for constructing the ring from an acyclic precursor rather than attaching a pre-formed ring. organic-chemistry.org

Functional Group Interconversions on the Pyridazine and Azetidine Moieties

Once the core this compound structure is assembled, further modifications can be made through functional group interconversions. researchgate.net The primary amine group at the 3-position of the pyridazine ring is a key site for such transformations. For example, it can undergo acylation to form amides or be converted into other functional groups via diazotization reactions.

The azetidine ring itself can also be a site for modification, although it is more common to use a pre-functionalized azetidine derivative during the initial incorporation step. For instance, using a substituted azetidine, such as 3-hydroxyazetidine, in the nucleophilic substitution step would yield a hydroxylated analogue. Subsequent reactions could then modify this hydroxyl group.

Novel Synthetic Approaches and Methodological Advancements for this compound Analogues

Recent advancements in synthetic organic chemistry have provided new tools for the construction of complex heterocyclic scaffolds like this compound and its analogues, with a focus on efficiency and sustainability.

Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Assembly

Palladium-catalyzed cross-coupling reactions have become powerful and versatile methods for forming C-C and C-N bonds, offering significant advantages over traditional cyclization and substitution methods. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are increasingly employed in the synthesis of functionalized pyridazines. researchgate.netcornell.edunih.gov

For instance, a Suzuki-Miyaura reaction can be used to construct a substituted pyridazine core by coupling a boronic acid derivative with a halogenated pyridazine. nih.govnih.gov Subsequently, the azetidine ring can be introduced. More advanced strategies might involve a Buchwald-Hartwig amination, which directly couples azetidine with a halopyridazine under palladium catalysis. This method can offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

| Coupling Reaction | Bond Formed | Reactants | Typical Catalyst System |

| Suzuki-Miyaura | C-C | Halopyridazine + (Hetero)aryl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Sonogashira | C-C (sp-sp²) | Halopyridazine + Terminal alkyne | Pd catalyst + Cu(I) cocatalyst |

| Buchwald-Hartwig | C-N | Halopyridazine + Amine (Azetidine) | Pd catalyst + Ligand (e.g., BINAP) |

These palladium-catalyzed methods provide efficient routes to a wide array of analogues by allowing for the introduction of diverse substituents onto the pyridazine scaffold. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Protocols

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of pyridazine derivatives. ekb.eg These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. ekb.eg For example, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be efficiently carried out under microwave irradiation in an aqueous medium. organic-chemistry.org The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions (grinding), are other green approaches being explored in the synthesis of pyridazinone derivatives. researchgate.netekb.eg These methods offer a more sustainable and efficient alternative for the preparation of this compound and its analogues. nih.gov

Chemo- and Regioselective Synthesis of Advanced Intermediates

The synthesis of this compound hinges on the preparation of key intermediates, most notably 3-amino-6-chloropyridazine (B20888). The regioselective displacement of one chlorine atom from the readily available 3,6-dichloropyridazine is a critical step. Various methods have been developed to achieve this selective mono-amination, demonstrating control over the reactivity of the pyridazine ring.

One effective approach involves the reaction of 3,6-dichloropyridazine with ammonia (B1221849). The reaction conditions can be tuned to favor the formation of the desired 3-amino-6-chloropyridazine. For instance, using aqueous ammonia in a sealed vessel under microwave irradiation at 120°C for 30 minutes results in a high yield of the product. rsc.org This method offers the advantages of rapid heating and shorter reaction times.

Alternative procedures utilize conventional heating with ammonia in various solvents. google.com The choice of solvent and reaction temperature, ranging from 30-180°C, can influence the reaction outcome and yield. google.com A patent describes a process where 3,6-dichloropyridazine is reacted with ammonia in the presence of a water-soluble polyether at temperatures between 20°C and 150°C. google.com The purification of the resulting 3-amino-6-chloropyridazine can be achieved through recrystallization or column chromatography. google.comgoogle.com

The following table summarizes various synthetic conditions for the preparation of the key intermediate, 3-amino-6-chloropyridazine.

| Starting Material | Reagents | Solvent(s) | Conditions | Yield | Reference |

| 3,6-Dichloropyridazine | NH4OH (28-30% NH3) | - | Microwave, 120°C, 30 min | 87% | rsc.org |

| 3,6-Dichloropyridazine | Ammonia water | Methanol, Ethanol, Dichloromethane, DMF, Acetonitrile, Water | 30-180°C, 5-26 h | High | google.com |

| 3,6-Dichloropyridazine | Ammonia | Water-soluble C5-C1000 polyether | 20-150°C | - | google.com |

Once 3-amino-6-chloropyridazine is obtained, the final step to produce this compound involves a nucleophilic aromatic substitution (SNAr) reaction with azetidine. This reaction displaces the remaining chlorine atom with the azetidine moiety.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the pyridazine ring, the azetidine moiety, or the exocyclic amino group.

Chemical Modifications at the Pyridazine Ring System

The pyridazine ring can be functionalized through various cross-coupling reactions, particularly before the introduction of the azetidine ring. Starting from the 3-amino-6-chloropyridazine intermediate, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi can be employed to introduce aryl or heteroaryl substituents at the 6-position. researchgate.net For example, the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with various arylboronic acids in the presence of a palladium catalyst provides access to a range of 3-amino-6-arylpyridazines. rsc.orgresearchgate.net

Further transformations of the pyridazine core can lead to the formation of pyridazin-3-one derivatives. mdpi.com These reactions often involve condensation reactions with active methylene compounds. mdpi.com For instance, reacting 3-oxo-2-arylhydrazonopropanals with compounds like p-nitrophenylacetic acid in acetic anhydride (B1165640) can yield complex pyridazin-3-one structures. mdpi.com

Substituent Variation on the Azetidine Moiety

The azetidine ring is a key feature that can be readily modified to explore the structure-activity relationship of the resulting analogues. A variety of substituted azetidines can be synthesized and subsequently coupled with the pyridazine core. A straightforward method for preparing azetidine-3-amines involves the displacement of a mesylate group from a protected azetidinol (B8437883) with various primary or secondary amines. rsc.org This allows for the introduction of diverse substituents on the azetidine nitrogen.

Another powerful technique for creating substituted azetidines is the aza-Michael addition. mdpi.comresearchgate.net For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles, catalyzed by DBU, yields functionalized 3-substituted azetidines. mdpi.comresearchgate.net This approach enables the introduction of a wide array of heterocyclic fragments onto the azetidine ring.

The table below highlights methods for synthesizing substituted azetidines that can be used to generate analogues of this compound.

| Azetidine Synthesis Method | Description | Key Reagents | Reference |

| Mesylate Displacement | A single-step synthesis of azetidine-3-amines from a commercially available azetidinol. | 1-Benzhydryl-3-azetidinol, MsCl, various amines | rsc.org |

| Aza-Michael Addition | Addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate. | DBU, various NH-heterocycles | mdpi.comresearchgate.net |

| Intramolecular C-H Amination | Palladium(II)-catalyzed intramolecular amination of γ-C(sp3)-H bonds to form functionalized azetidines. | Pd(OAc)2, AgOAc, Benziodoxole tosylate | rsc.org |

Functionalization of the Amino Group and its Derivatives

The exocyclic amino group at the 3-position of the pyridazine ring is another site for derivatization. Standard reactions for aromatic amines can be applied here. For example, acylation of 3-amino-6-chloropyridazine with various acid anhydrides can be achieved by refluxing the reagents, leading to N-substituted 3-amino-6-chloropyridazines. inforang.com These acylated intermediates can then be reacted with azetidine.

Alkylation of the amino group is also a viable strategy. Reaction of 3-amino-6-arylpyridazines with alkyl halides can be performed to introduce alkyl chains. rsc.org Furthermore, the amino group can be incorporated into more complex heterocyclic systems. For example, a patent describes the reaction of 3-amino-6-chloropyridazine with a salt of bromoacetic acid and an amine to form a pyridazine-based acetic acid derivative. google.com

Mechanistic Investigations of Key Synthetic Steps and Reaction Pathways

The synthesis of this compound and its analogues heavily relies on nucleophilic aromatic substitution (SNAr) reactions. The reaction of 3-amino-6-chloropyridazine with azetidine is a classic example of an SNAr process on an electron-deficient heteroaromatic ring.

Historically, SNAr reactions were believed to proceed through a two-step mechanism involving a stable anionic σ-complex, also known as a Meisenheimer complex. nih.gov However, recent experimental and computational studies have shown that many SNAr reactions, particularly with N-nucleophiles, can proceed through a concerted (cSNAr) mechanism where bond formation and bond breaking occur in a single transition state. nih.govresearchgate.netrsc.org

The actual mechanism, whether stepwise or concerted, can exist on a continuum and is influenced by several factors:

The Nucleophile: The basicity and steric bulk of the amine can affect the reaction pathway.

The Substrate: The electronic properties of the pyridazine ring, influenced by other substituents, play a crucial role.

The Leaving Group: The nature of the leaving group (e.g., chlorine) impacts the energy barrier for its departure.

Solvent and Catalysis: The solvent polarity and the presence of acid or base catalysts can stabilize or destabilize the transition states and intermediates. nih.gov General base catalysis is often observed in SNAr reactions with protic amine nucleophiles. nih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model the transition states and reaction pathways of SNAr reactions, providing insights into the operative mechanism. rsc.org These studies help in understanding the smooth variation between stepwise and concerted transition structures. rsc.org

Analytical Characterization Techniques for Synthetic Products in Research

The unambiguous identification and characterization of this compound and its derivatives are accomplished using a suite of modern analytical techniques. These methods provide detailed information about the molecular structure, purity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR provides information on the number and chemical environment of protons, including characteristic signals for the pyridazine and azetidine rings.

¹³C NMR is used to identify all unique carbon atoms in the molecule.

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing the connectivity between different parts of the molecule, for instance, by showing correlations between protons on the azetidine ring and carbons on the pyridazine ring. mdpi.comipb.pt

¹⁵N and ¹⁹F NMR can be employed when these nuclei are present in the synthesized analogues, providing further structural confirmation. mdpi.comresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compounds.

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for these types of molecules. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized product. mdpi.commdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. mdpi.comliberty.edu For example, the N-H stretching vibrations of the amino group and the C=N and C=C stretching vibrations of the pyridazine ring give rise to characteristic absorption bands.

X-Ray Crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. mdpi.com This technique can confirm the connectivity and stereochemistry of the molecule.

The table below lists the analytical techniques commonly used in the characterization of pyridazine derivatives.

| Analytical Technique | Information Provided | Reference(s) |

| ¹H, ¹³C, ¹⁵N, ¹⁹F NMR | Structural elucidation, connectivity, chemical environment of nuclei | mdpi.comresearchgate.netipb.pt |

| 2D NMR (HMBC, HSQC) | Detailed connectivity between atoms | mdpi.comipb.pt |

| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight and elemental composition | mdpi.commdpi.commdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups | mdpi.comliberty.edu |

| X-Ray Crystallography | Definitive 3D molecular structure | mdpi.com |

| Elemental Analysis | Percentage composition of elements (C, H, N) | mdpi.com |

The synthesis and characterization of various pyridazine-containing compounds are well-documented in the scientific literature. These studies often include comprehensive spectroscopic and chromatographic analyses to confirm the structure and purity of the synthesized molecules. However, a specific report detailing the experimental data for this compound could not be located.

Similarly, patent literature frequently describes the synthesis of novel chemical entities for various applications, and these documents can be a valuable source of characterization data. However, a thorough search of patent databases did not yield a patent that explicitly discloses the synthesis and provides the NMR, MS, IR, and HPLC data for this compound.

It is important to note that the absence of this information in publicly accessible databases does not necessarily mean the compound has not been synthesized or characterized. This information may exist in proprietary databases, internal company reports, or in research that has not yet been published.

Therefore, this article cannot provide the specific subsections on Spectroscopic Analysis (NMR, MS, IR) and Chromatographic Purity Assessment (HPLC, GC) for this compound due to the lack of available data.

Pre Clinical Biological Evaluation and Mechanistic Elucidation of 6 Azetidin 1 Yl Pyridazin 3 Amine

In Vitro Biological Activity Profiling

Cellular Assay Responses to 6-(Azetidin-1-yl)pyridazin-3-amine

Modulation of Intracellular Signaling Pathways

There is no publicly available research detailing the modulation of intracellular signaling pathways by this compound. Studies on related but structurally distinct pyridazine (B1198779) derivatives suggest potential interactions with various signaling cascades. For instance, certain pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels. Inhibition of PDE4 can modulate inflammatory responses. However, it is crucial to note that these findings pertain to different chemical structures and cannot be directly extrapolated to this compound.

Gene Expression and Proteomic Alterations (as observed in research models)

Information regarding the impact of this compound on gene expression and proteomic profiles in research models is not available in the scientific literature. Such studies are critical for understanding the broader biological effects of a compound and for identifying potential biomarkers of its activity.

In Vivo Pharmacological Investigations in Pre-clinical Models

Comprehensive in vivo pharmacological data for this compound is currently absent from public research databases.

Efficacy Assessments in Disease-Relevant Animal Models (e.g., oncology, inflammation, neurological models)

No studies have been published that assess the efficacy of this compound in animal models of any disease state, including oncology, inflammation, or neurological disorders.

Target Engagement Studies In Vivo in Research Models

There is no available data from in vivo studies demonstrating that this compound engages with a specific biological target within a living organism.

Biodistribution and Metabolite Identification in Pre-clinical Species (excluding ADME/PK for human trials)

The biodistribution, or how the compound is distributed throughout the body, and the identification of its metabolites in preclinical species have not been reported for this compound.

Molecular Mechanism of Action Elucidation

The molecular mechanism of action for this compound has not been elucidated in any published research. Understanding the precise molecular target and the downstream effects of a compound is fundamental to its development as a potential therapeutic agent.

Characterization of Specific Biological Pathways Modulated by this compound

A thorough search of scientific literature and chemical databases did not yield specific studies that have characterized the biological pathways modulated by this compound. Preclinical research often involves screening compounds against a panel of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. However, the results of such screenings for this particular compound have not been made public.

In the broader context of drug discovery, compounds containing pyridazine and azetidine (B1206935) moieties have been investigated for a variety of biological activities. These scaffolds are present in molecules targeting a range of pathways, from signal transduction cascades to neurotransmitter receptor modulation. Without specific research on this compound, any discussion of its potential pathway modulation would be speculative and is therefore omitted from this report.

Identification of Downstream Cellular and Physiological Effects

Consistent with the lack of information on its modulated biological pathways, there is no publicly available data identifying the downstream cellular and physiological effects of this compound. The investigation of such effects typically follows the identification of a specific biological target or pathway. This would involve a series of in vitro and in vivo studies to determine how the compound alters cellular functions and physiological processes.

Detailed research findings, including data that could be presented in tabular format to illustrate dose-response relationships or time-course effects on cellular markers, are absent from the public domain for this compound. Therefore, a comprehensive analysis of its cellular and physiological impact cannot be provided at this time.

Future Perspectives and Unresolved Challenges in 6 Azetidin 1 Yl Pyridazin 3 Amine Research

Emerging Biological Targets and Therapeutic Areas for Pyridazine-Azetidine Chemotypes

The pyridazine (B1198779) ring, a key component of 6-(azetidin-1-yl)pyridazin-3-amine, is a versatile scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. researchgate.netnih.gov Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive component in drug design. nih.gov The incorporation of an azetidine (B1206935) ring, another important heterocyclic motif, further enhances the potential for developing novel therapeutics. acs.orgnih.gov

Ongoing research has identified several promising biological targets and therapeutic areas for pyridazine-azetidine chemotypes. These include:

Oncology: Pyridazine derivatives have shown significant potential as anticancer agents by targeting various biological processes involved in cancer development. nih.govnih.gov Specific targets include cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govnih.govasu.edu.eg The pyridazine scaffold has been explored for its ability to inhibit tumor growth and induce apoptosis. acs.orgnih.gov

Neurodegenerative Diseases: The neuroprotective potential of pyridazine-based compounds is an active area of investigation. nih.gov

Infectious Diseases: The pyridazine core has been a foundation for developing agents against various pathogens. This includes inhibitors of the Trypanosoma cruzi proteasome for Chagas disease and human rhinovirus (HRV) capsid inhibitors. nih.govnih.govacs.org

Inflammatory and Cardiovascular Diseases: The anti-inflammatory and antihypertensive properties of pyridazine derivatives are also being explored. nih.govnih.gov

The 3-aminopyridazine (B1208633) moiety, in particular, is a core element in several approved drugs, highlighting its therapeutic relevance. nih.gov The azetidine scaffold contributes to favorable physicochemical properties and can be a key pharmacophoric element, influencing a compound's interaction with its biological target. nih.gov The combination of these two heterocyclic systems in this compound and related compounds presents a rich chemical space for the discovery of new drugs against a wide range of diseases.

Integration of Advanced Methodologies in Synthesis and Biological Evaluation

The exploration of pyridazine-azetidine chemotypes is significantly propelled by advancements in both chemical synthesis and biological evaluation techniques. Modern synthetic methodologies are crucial for efficiently creating diverse libraries of these compounds for screening. nih.govorganic-chemistry.orgrsc.org

Advanced Synthetic Methodologies:

Recent years have seen the development of innovative synthetic strategies that facilitate the construction and functionalization of the pyridazine core. These include:

Modern Catalysis: The use of transition metal-catalyzed reactions, photocatalysis, and organocatalysis has expanded the toolkit for pyridazine synthesis. mdpi.com

Novel Cyclization and Annulation Reactions: Methods like copper-catalyzed 6-endo-trig cyclizations and TBAI/K2S2O8-promoted [4 + 2] annulation provide efficient routes to pyridazine and dihydropyridazine (B8628806) derivatives. organic-chemistry.org

Scaffold Hopping and Hybridization: Designing new compounds by modifying existing scaffolds (scaffold hopping) or combining pharmacophoric elements (hybridization) has proven to be a successful strategy. acs.org

Advanced Biological Evaluation:

High-Throughput Screening (HTS): HTS platforms, often utilizing automated systems, enable the rapid screening of large compound libraries against specific biological targets. recipharm.comsigmaaldrich.com This technology is instrumental in identifying initial "hit" compounds from which lead optimization can begin. recipharm.comacs.org

Computational Methods: Computer-aided drug design (CADD) plays a pivotal role in modern drug discovery. beilstein-journals.orgnih.govco-ac.com These methods can be broadly categorized as:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking can predict how a compound will bind, guiding the design of more potent and selective inhibitors. beilstein-journals.org

Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be used to design new compounds based on the properties of known active molecules. beilstein-journals.orgnih.gov

The integration of these advanced synthetic and biological evaluation techniques accelerates the discovery and development of new drug candidates based on the pyridazine-azetidine scaffold.

Overcoming Challenges in Structure-Based Drug Design and Lead Optimization

While the pyridazine-azetidine scaffold holds significant promise, its development into clinical candidates is not without its challenges, particularly in the areas of structure-based drug design (SBDD) and lead optimization.

A primary hurdle in SBDD is obtaining high-resolution 3D structures of the target protein in complex with a ligand. nih.gov While techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful, they can be challenging and time-consuming. nih.govacs.org In the absence of an experimental structure, homology modeling can be used, but the accuracy of the resulting model is dependent on the similarity to known structures. nih.gov

Lead optimization is a critical phase where a "hit" compound identified from initial screening is chemically modified to improve its drug-like properties. nih.govacs.org This iterative process involves balancing several key parameters:

Potency and Selectivity: Enhancing the compound's activity against the intended target while minimizing its effects on other proteins to reduce potential side effects. nih.govacs.org

Pharmacokinetics (ADME): Optimizing the absorption, distribution, metabolism, and excretion properties of the compound to ensure it reaches the target in sufficient concentrations and is cleared from the body appropriately. nih.govpatsnap.com

Physicochemical Properties: Modifying properties like solubility and lipophilicity to improve bioavailability and reduce toxicity. nih.govacs.org

Structure-activity relationship (SAR) studies are fundamental to lead optimization, providing insights into how chemical modifications affect biological activity. nih.govnih.gov Computational tools are increasingly used to predict the effects of these modifications, helping to prioritize which compounds to synthesize and test. nih.gov Overcoming these challenges requires a multidisciplinary approach, combining the expertise of medicinal chemists, structural biologists, and computational scientists.

Strategic Directions for Pre-clinical Development and Translational Research (without entering clinical trials)

Following successful lead optimization, promising pyridazine-azetidine candidates enter pre-clinical development, a phase focused on gathering the necessary data to support an application for clinical trials. This stage involves a series of in-depth studies to evaluate the compound's safety and efficacy in non-human models.

Key strategic directions in pre-clinical development include:

In Vitro and In Vivo Pharmacology:

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its therapeutic effect. nih.gov

Efficacy in Disease Models: Testing the compound's effectiveness in relevant animal models of the target disease. acs.orgnih.gov This provides crucial information on whether the in vitro activity translates to a therapeutic benefit in a living organism.

Pharmacokinetics and Metabolism:

Detailed ADME Profiling: Comprehensive studies to understand how the drug is absorbed, distributed throughout the body, metabolized by enzymes (like cytochrome P450s), and excreted. nih.gov This data is critical for determining the appropriate dosing regimen.

Metabolite Identification and Profiling: Identifying the major metabolites of the drug and assessing their activity and potential toxicity.

Toxicology and Safety Pharmacology:

In Vitro and In Vivo Toxicity Studies: A battery of tests to identify any potential toxic effects of the compound on various organs and systems.

Safety Pharmacology Studies: Assessing the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems, to identify potential safety concerns before human administration.

Drug Repurposing:

In silico methods and pharmacophore-based screening can be employed to explore potential new therapeutic applications for existing pyridazine-based compounds. nih.gov

The goal of this pre-clinical phase is to build a robust data package that demonstrates a favorable risk-benefit profile for the drug candidate, justifying its advancement into human clinical trials.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR to confirm azetidine integration (δ 3.5–4.0 ppm for N-CH₂) and pyridazine ring protons (δ 7.0–8.5 ppm).

- X-ray crystallography : ORTEP-III software for thermal ellipsoid visualization and bond-length validation (C-N bond: ~1.34 Å) .

In studies of similar pyridazin-3-amine derivatives, how can researchers resolve contradictions in reported biological activities?

Advanced Research Focus

Contradictions arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies include:

- Standardized protocols : Use of WHO-recommended cell models (e.g., HEK293-TLR7) and controls.

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., IC₅₀ ranges for PDE3 inhibition).

- Purity validation : HPLC-MS to ensure >95% compound purity, eliminating batch-to-batch variability .

What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how can they be experimentally determined?

Q. Basic Research Focus

- logP : Estimated via shake-flask method (octanol/water partition) or reverse-phase HPLC. Expected logP ~1.2 due to moderate hydrophobicity.

- pKa : Determined by potentiometric titration (aqueous/organic solvent mixtures). The amine group has a pKa ~8.5, enabling pH-dependent solubility .

What in silico approaches are suitable for predicting the metabolic stability of this compound, and how do they compare with experimental data?

Q. Advanced Research Focus

- QSAR models : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism rates.

- Docking simulations : Identify potential sites for Phase I oxidation (e.g., azetidine ring).

- In vitro validation : Microsomal stability assays (human liver microsomes) to measure t₁/₂ and intrinsic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.